

Application Notes and Protocols for the Quantification of Vinclozolin M2

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Compound of Interest		
Compound Name:	Vinclozolin M2	
Cat. No.:	B033286	Get Quote

Introduction

Vinclozolin, a dicarboximide fungicide, is known to be an endocrine disruptor, and its metabolite, 3',5'-dichloro-2-hydroxy-2-methylbut-3-enanilide (**Vinclozolin M2**), is a key analyte in assessing exposure and toxicity. Accurate and sensitive quantification of **Vinclozolin M2** is crucial for researchers, scientists, and drug development professionals in various fields, including environmental monitoring, food safety, and toxicology. These application notes provide detailed protocols for the quantification of **Vinclozolin M2** in biological and environmental matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Analytical Standards

For accurate quantification, it is imperative to use high-purity analytical standards for **Vinclozolin M2**. Certified reference materials should be sourced from reputable suppliers. Stock solutions should be prepared in a suitable organic solvent, such as methanol or acetonitrile, and stored at low temperatures (-20°C or below) to ensure stability. Working standards are prepared by serially diluting the stock solution to create a calibration curve covering the expected concentration range of the samples.

Data Presentation: Quantitative Method Parameters

The following tables summarize the key quantitative parameters for the LC-MS/MS-based quantification of **Vinclozolin M2**. These values are indicative and may vary depending on the



specific instrumentation and matrix used. Method validation should be performed in the target matrix to establish performance characteristics.

Parameter	Value	Reference
Limit of Detection (LOD)	1 nM	[1]
Limit of Quantification (LOQ)	~0.05 ppm (estimated for Vinclozolin)	[2]
Recovery	74% (from cell culture)	[1]
85-105% (in rat serum)	[3]	
Linearity Range	5 to 200 μM (for Vinclozolin)	[4]
25 ppm to 75 ppm (for Vinclozolin)	[5]	

Table 1: Quantitative Performance Characteristics for Vinclozolin M2 Analysis.

Parameter	Description
Precursor Ion (m/z)	258
Product Ion 1 (Quantifier, m/z)	160
Product Ion 2 (Qualifier, m/z)	35
Collision Energy (CE) for m/z 160	9 V
Collision Energy (CE) for m/z 35	33 V

Table 2: Mass Spectrometry Parameters for Multiple Reaction Monitoring (MRM) of **Vinclozolin M2**.[1]

Experimental Protocols

Protocol 1: Sample Preparation using QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)



The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and agricultural products.[6][7][8][9]

Materials:

- Homogenized sample (e.g., fruit, vegetable, soil)
- Acetonitrile (ACN)
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) sorbents (e.g., primary secondary amine (PSA),
 C18, graphitized carbon black (GCB))
- Centrifuge tubes (50 mL)
- Centrifuge

Procedure:

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 10-15 mL of acetonitrile.
- Add the appropriate salt mixture (e.g., 4 g MgSO₄ and 1 g NaCl).
- Cap the tube and shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
- Transfer the upper acetonitrile layer to a d-SPE cleanup tube containing a suitable sorbent mixture (e.g., MgSO₄, PSA, and C18). The choice of sorbents depends on the matrix to remove interfering substances like fatty acids, sugars, and pigments.
- Shake the d-SPE tube for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.



 Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters (Typical):

- Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 μm particle size) is commonly used for the separation of Vinclozolin and its metabolites.
- Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
- Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
- Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a reequilibration step. The specific gradient profile should be optimized for the separation of Vinclozolin M2 from other matrix components and isomers.
- Flow Rate: 0.2-0.4 mL/min.
- Injection Volume: 5-10 μL.
- Column Temperature: 40°C.

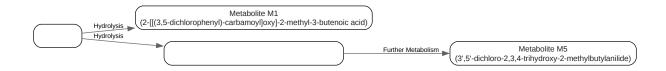
MS Parameters:

• Ionization Mode: Electrospray Ionization (ESI) in positive mode.



- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: As listed in Table 2.
- Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage according to the instrument manufacturer's recommendations to achieve maximum sensitivity for **Vinclozolin M2**.

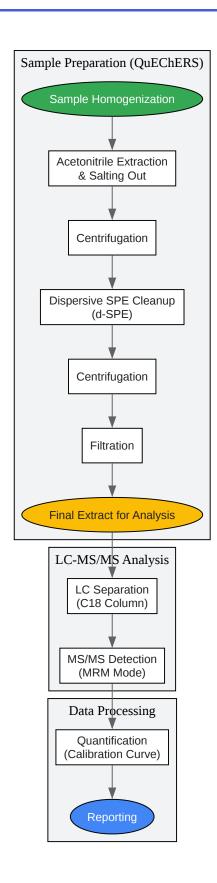
Visualizations



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Caption: Metabolic pathway of Vinclozolin to its primary metabolites M1 and M2, and further metabolism of M2.





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Caption: A generalized experimental workflow for the quantification of Vinclozolin M2.



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